molecular formula C2H5AgBr+ B14504790 Silver;bromoethane CAS No. 63882-54-2

Silver;bromoethane

Cat. No.: B14504790
CAS No.: 63882-54-2
M. Wt: 216.83 g/mol
InChI Key: GIBMAPDIFGOVCX-UHFFFAOYSA-N
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Description

Historical Context of Silver Reagents in Alkyl Halide Transformations

The use of silver in organic chemistry has a rich history. e-bookshelf.de Silver nitrate (B79036), for instance, has long been employed to precipitate halides from solutions, a principle that extends to its use in promoting reactions with alkyl halides. wikipedia.org A notable historical example is the Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861, which utilizes silver salts of carboxylic acids to produce alkyl halides. byjus.comwikipedia.org While not a direct reaction of bromoethane (B45996), this illustrates the early understanding of silver's utility in facilitating halide chemistry. Another key application is the use of silver carbonate on celite, known as Fétizon's reagent, which can be used to convert alkyl bromides into alcohols. wikipedia.org These early discoveries laid the groundwork for the broader application of silver reagents in organic synthesis.

Modern Perspectives on the Synthetic Utility of Silver in Bromoethane Chemistry

In contemporary organic synthesis, silver catalysis is recognized for its economic advantages over other transition metals, as well as its selectivity and stability. wiley-vch.de The interaction of silver salts with bromoethane is exploited in several modern synthetic strategies.

For instance, silver(I) salts can mediate nucleophilic substitution reactions of bromoethane. When bromoethane is treated with aqueous silver nitrate, the silver ion assists in the removal of the bromide ion, forming a silver bromide precipitate and facilitating the formation of ethanol (B145695). savemyexams.com This reaction proceeds via a nucleophilic substitution pathway where water acts as the nucleophile. savemyexams.com

Silver compounds are also pivotal in coupling reactions. Silver tosylate (AgOTs) has been used to catalyze the oxidative homo-coupling of alkyl Grignard reagents, where 1,2-dibromoethane (B42909) acts as a stoichiometric oxidant in the Ag(0)/Ag(I) catalytic cycle. unipv.it Furthermore, silver-catalyzed cross-coupling reactions between alkyl halides like bromoethane and Grignard reagents have been developed, providing efficient pathways to form new carbon-carbon bonds. unipv.it

The reaction of bromoethane with silver nitrite (B80452) is another synthetically useful transformation. This reaction primarily yields ethyl nitrite, demonstrating the role of the silver salt in directing the outcome of the reaction. doubtnut.com Similarly, the reaction with silver cyanide produces isocyanide, in contrast to the nitrile product obtained with alkali metal cyanides, highlighting the influence of the silver cation on the ambident nucleophile's reactivity. quora.com

Table 1: Silver-Mediated Reactions of Bromoethane

Reactant with BromoethaneSilver ReagentMajor ProductReaction Type
WaterSilver Nitrate (AgNO₃)EthanolNucleophilic Substitution
Silver Nitrite (AgNO₂)-Ethyl NitriteNucleophilic Substitution
Silver Cyanide (AgCN)-Ethyl IsocyanideNucleophilic Substitution
Alkyl Grignard ReagentSilver Tosylate (AgOTs)Homo-coupled AlkaneOxidative Homo-coupling

Research Impetus and Current Challenges in Silver;Bromoethane Systems

The drive for more sustainable and efficient chemical processes continues to fuel research into silver-mediated reactions. nih.gov Silver catalysis offers a more environmentally benign alternative to some other transition metals. wiley-vch.de However, challenges remain in understanding and controlling the reactivity in silver-bromoethane systems.

One area of active research is the elucidation of reaction mechanisms. While many reactions are believed to proceed through radical intermediates initiated by a single-electron transfer (SET) from silver, definitively proving these pathways can be challenging. unipv.it For example, the oxidative decarboxylation of aliphatic carboxylic acids in the presence of silver(I) is a known method for generating alkyl radicals. unipv.it

Another challenge lies in the development of more robust and versatile catalytic systems. While silver nanoparticles have shown promise in various catalytic applications, their synthesis and immobilization on suitable supports for heterogeneous catalysis present ongoing research questions. researchgate.netresearchgate.net The stability of these nanoparticles and the potential for silver ion leaching, which can contribute to toxicity, are also areas of concern that need to be addressed. nih.gov

Furthermore, the precise control of selectivity in reactions involving ambident nucleophiles, as seen with silver cyanide and silver nitrite, remains a topic of interest. Understanding the factors that govern the site of attack is crucial for developing highly selective synthetic methods.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63882-54-2

Molecular Formula

C2H5AgBr+

Molecular Weight

216.83 g/mol

IUPAC Name

silver;bromoethane

InChI

InChI=1S/C2H5Br.Ag/c1-2-3;/h2H2,1H3;/q;+1

InChI Key

GIBMAPDIFGOVCX-UHFFFAOYSA-N

Canonical SMILES

CCBr.[Ag+]

Origin of Product

United States

Mechanistic Elucidation of Silver;bromoethane Reactions

Nucleophilic Substitution Reactions Mediated by Silver Ions

Silver salts, such as silver nitrate (B79036) (AgNO₃), are often used to promote nucleophilic substitution reactions of alkyl halides. masterorganicchemistry.com The silver ion (Ag⁺) acts as a halophile and a Lewis acid, meaning it has a strong affinity for halogens. youtube.com It coordinates with the lone pair of electrons on the bromine atom of bromoethane (B45996), weakening the carbon-bromine (C-Br) bond and making the bromide a much better leaving group. masterorganicchemistry.comquora.com This assistance can favor pathways that might otherwise be slow or non-existent.

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate-determining step is the initial, slow ionization of the alkyl halide to form this carbocation. masterorganicchemistry.com

The rate of an SN1 reaction is critically dependent on the stability of the carbocation intermediate formed during the rate-determining step. quora.commasterorganicchemistry.com Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon atom, following the trend: tertiary > secondary > primary > methyl. slideshare.net This stability is attributed to the electron-donating inductive effects and hyperconjugation provided by the alkyl groups, which help to delocalize the positive charge. slideshare.net

Bromoethane is a primary alkyl halide. Upon ionization, it would form a primary carbocation (CH₃CH₂⁺), which is highly unstable and difficult to form. quora.com Consequently, bromoethane does not readily undergo SN1 reactions under normal conditions. However, the influence of the alkyl structure is evident when comparing the relative rates of SN1 reactions for different alkyl bromides, as shown in the table below. Tertiary alkyl halides, which form stable tertiary carbocations, react much faster via the SN1 mechanism. quora.com

Alkyl BromideStructureTypeRelative Rate of SN1 Solvolysis
BromoethaneCH₃CH₂BrPrimary (1°)~1
2-Bromopropane(CH₃)₂CHBrSecondary (2°)~12
2-Bromo-2-methylpropane(CH₃)₃CBrTertiary (3°)~1,200,000

The primary role of the silver ion is to make the halogen a better leaving group. masterorganicchemistry.com The Ag⁺ ion acts as a Lewis acid, accepting a lone pair of electrons from the bromine atom in bromoethane. youtube.commasterorganicchemistry.com This interaction forms a complex (e.g., R-Br----Ag⁺) that weakens the C-Br bond. quora.com

This assistance lowers the activation energy for the cleavage of the C-Br bond. The departure of the leaving group is further facilitated because it results in the formation of silver bromide (AgBr), a compound that is insoluble in many common solvents and precipitates out of the solution. masterorganicchemistry.comutahtech.edu According to Le Chatelier's principle, the removal of a product (the bromide ion, in the form of AgBr) drives the equilibrium towards the formation of the carbocation, thereby promoting the SN1 pathway. masterorganicchemistry.com Even with this assistance, the formation of a primary carbocation from bromoethane remains energetically unfavorable, but silver ion catalysis makes SN1 reactions possible for substrates that would otherwise not react via this mechanism. reddit.com

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where a nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comchemguide.co.uk For primary alkyl halides like bromoethane, which have low steric hindrance and form unstable carbocations, the SN2 pathway is generally preferred. masterorganicchemistry.comchemguide.co.uk

In an SN2 reaction, the nucleophile performs a "backside attack," approaching the electrophilic carbon atom from the side opposite the leaving group. masterorganicchemistry.comchemistrysteps.com This approach is necessary to allow for the proper overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, which is the antibonding σ* orbital. chemistrysteps.comchemistrysteps.com

The reaction proceeds through a high-energy transition state where the carbon atom is momentarily five-coordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. chemguide.co.ukmasterorganicchemistry.com This transition state has a trigonal bipyramidal geometry. masterorganicchemistry.com

In a silver-assisted SN2 reaction with bromoethane, the silver ion coordinates with the bromine atom. This coordination increases the polarization of the C-Br bond, making the carbon atom even more electrophilic and susceptible to nucleophilic attack. youtube.com The silver ion also helps to stabilize the developing negative charge on the bromine atom in the transition state. This "activated" leaving group enhances the reaction rate compared to a normal SN2 reaction without silver ions. youtube.com

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the carbon center, often called a Walden inversion. masterorganicchemistry.comlibretexts.org Because the nucleophile attacks from the side opposite the leaving group, the other three groups attached to the carbon are forced to flip to the other side, much like an umbrella turning inside out in the wind. libretexts.org

SN2 reactions are stereospecific, meaning a specific stereoisomer of the reactant will yield a specific stereoisomer of the product. chemistrysteps.comlibretexts.org While bromoethane itself is not a chiral molecule, the principle can be illustrated by considering a chiral analogue. For instance, if (S)-1-bromo-1-deuteroethane were to undergo an SN2 reaction, the backside attack by a nucleophile would lead exclusively to the (R)-product. This inversion of configuration is a direct consequence of the concerted, backside attack mechanism. libretexts.org

Hydrolysis of Bromoethane with Silver Salts

The hydrolysis of bromoethane, a reaction where bromoethane reacts with water to form ethanol (B145695), is significantly accelerated by the presence of silver salts, most notably silver nitrate (AgNO₃) in an aqueous or ethanolic solution. quora.comhighland.edu This process is a cornerstone example of a silver-assisted nucleophilic substitution reaction.

The mechanism is facilitated by the strong affinity of the silver ion (Ag⁺) for the bromine atom. The silver ion acts as a Lewis acid, coordinating with a lone pair of electrons on the bromine atom of bromoethane. lumenlearning.comstackexchange.com This coordination weakens the carbon-bromine (C-Br) bond, making the bromide ion an excellent leaving group. The departure of the bromide ion is driven by the formation of silver bromide (AgBr), a compound that is insoluble in the reaction medium and precipitates out. quora.comsavemyexams.com This precipitation effectively removes the bromide ion from the solution, preventing the reverse reaction and shifting the equilibrium towards the products.

The silver-assisted departure of the bromide ion leads to the formation of a carbocation intermediate (CH₃CH₂⁺). quora.com This step is the rate-determining step of the reaction, and because it involves the ionization of a single molecule (the alkyl halide), the mechanism is characterized as having significant Sₙ1 (Substitution Nucleophilic Unimolecular) character. savemyexams.comchemistrysteps.com Even for a primary alkyl halide like bromoethane, which typically favors an Sₙ2 pathway, the presence of silver ions can force the reaction to proceed through an Sₙ1-like mechanism. stackexchange.comquora.com

Once the ethyl carbocation is formed, it is rapidly attacked by a nucleophile present in the solution. In the case of hydrolysis, a water molecule acts as the nucleophile, attacking the positively charged carbon atom. This is followed by a deprotonation step to yield the final product, ethanol, and a hydronium ion. savemyexams.com

The rate of this reaction can be monitored by observing the formation of the silver bromide precipitate. khanacademy.orgyoutube.com Comparative studies show that the rate of hydrolysis for alkyl halides in the presence of silver nitrate is dependent on the strength of the carbon-halogen bond. Iodoalkanes react the fastest because the C-I bond is the weakest, while chloroalkanes react the slowest due to the strong C-Cl bond. Bromoethane's reactivity lies between the two. libretexts.org

Table 1: Relative Rates of Hydrolysis for Primary Halobutanes with Ethanolic Silver Nitrate
HalogenoalkaneCarbon-Halogen BondBond Enthalpy (kJ/mol)ObservationRelative Rate
1-ChlorobutaneC-Cl346White precipitate forms very slowly, often requiring heating. khanacademy.orgSlowest
1-BromobutaneC-Br290Cream precipitate forms after some time at room temperature. libretexts.orgIntermediate
1-IodobutaneC-I228Yellow precipitate forms quickly. khanacademy.orgFastest

Free Radical Reaction Mechanisms Involving Silver and Bromoethane

While the interaction between silver salts and bromoethane is dominated by ionic, nucleophilic substitution pathways, it is theoretically valuable to consider the potential for free radical mechanisms. Free radical reactions involve species with unpaired electrons and typically proceed through a chain reaction consisting of initiation, propagation, and termination steps. lumenlearning.comlibretexts.org However, there is limited direct evidence in mainstream chemical literature for a significant free radical pathway between silver and bromoethane under standard laboratory conditions. Such pathways usually require specific initiators like UV light or high temperatures, which are not typical for silver-assisted solvolysis. libretexts.org

Radical Initiation Processes

For a free radical reaction to begin, an initiation step must occur where a radical is formed from a non-radical species. chemistrysteps.comlibretexts.org This typically involves the homolytic cleavage of a bond, where the two electrons of the bond are split between the two resulting fragments. This process requires a significant energy input, often from heat or ultraviolet (UV) radiation. lumenlearning.comlibretexts.org

In the context of ethane (B1197151) and bromine (Br₂), UV light can initiate the reaction by cleaving the Br-Br bond to form two bromine radicals (Br•). quora.com

Br₂ + UV light → 2 Br•

A hypothetical initiation involving elemental silver (Ag(0)) and bromoethane might involve a single electron transfer to form a radical anion, which then fragments. However, this type of reaction is not commonly cited.

Radical Chain Propagation Sequences

Once a radical is formed, it can react with a stable molecule to create a new radical, propagating the chain reaction. masterorganicchemistry.comyoutube.com In the free-radical bromination of ethane (not involving silver), a bromine radical abstracts a hydrogen atom from ethane to form an ethyl radical (CH₃CH₂•) and hydrogen bromide (HBr). quora.comucr.edu

CH₃CH₃ + Br• → CH₃CH₂• + HBr

This ethyl radical then reacts with a molecule of Br₂ to form the product, bromoethane, and a new bromine radical, which continues the chain. youtube.comucr.edu

CH₃CH₂• + Br₂ → CH₃CH₂Br + Br•

These two steps would repeat, forming the basis of the chain reaction.

Radical Termination Pathways and Product Distribution

The radical chain reaction eventually stops through termination steps, where two radicals combine to form a stable, non-radical molecule. chemistrysteps.commasterorganicchemistry.com This depletes the concentration of radicals available to continue the propagation cycle. Possible termination steps in a hypothetical bromoethane system could include:

Combination of two bromine radicals: Br• + Br• → Br₂

Combination of two ethyl radicals: CH₃CH₂• + CH₃CH₂• → CH₃CH₂CH₂CH₃ (Butane)

Combination of an ethyl and a bromine radical: CH₃CH₂• + Br• → CH₃CH₂Br (Bromoethane) quora.com

The product distribution in such reactions can be complex. If ethane were in excess relative to bromine, the primary product would be bromoethane. stackexchange.com Conversely, if bromine were in excess, further substitution could occur, leading to polyhalogenated products.

Electron Transfer and Redox Processes in Silver;Bromoethane Systems

Redox reactions are defined by the transfer of electrons between chemical species, resulting in a change in their oxidation states. khanacademy.orgmonash.edu Oxidation is the loss of electrons (increase in oxidation state), while reduction is the gain of electrons (decrease in oxidation state). savemyexams.com

Oxidation States and Electron Flow

In the primary reaction of bromoethane with aqueous silver nitrate, the process is not considered a redox reaction in the traditional sense for the organic molecule. echemi.com The silver ion (Ag⁺) maintains its +1 oxidation state in the reactant (AgNO₃) and the product (AgBr). Similarly, the bromide ion (Br⁻) has a -1 oxidation state in both bromoethane (as part of a polar covalent bond) and in silver bromide. The carbon atom attached to the bromine has a partially positive charge but its formal oxidation state does not change upon substitution with a hydroxyl group in a way that characterizes a net redox change for the molecule.

A true redox reaction would involve a change in the oxidation state of the core reactants. For example, if elemental silver (Ag, oxidation state 0) were to react, it could theoretically be oxidized to Ag⁺ (oxidation state +1).

Ag → Ag⁺ + e⁻ (Oxidation)

This would require a corresponding reduction. For instance, the C-Br bond in bromoethane could be reduced, but this is not the observed pathway.

The photochemical decomposition of the product, silver bromide, is a well-known redox reaction where light provides the energy for electron transfer. quora.comnagwa.com In this process, the bromide ion is oxidized to bromine, and the silver ion is reduced to silver metal.

2 Ag⁺Br⁻(s) + light → 2 Ag(s) + Br₂(g)

Here, the oxidation state of silver changes from +1 to 0 (reduction), and the oxidation state of bromine changes from -1 to 0 (oxidation). nagwa.com However, this is a reaction of the product, not the initial silver-bromoethane system itself.

Electrochemical Characterization of Silver-Bromoethane Redox Events

The electrochemical behavior of the silver-bromoethane system provides critical insights into the thermodynamics and kinetics of the electron transfer processes that underpin its reactivity. Techniques such as cyclic voltammetry (CV) are instrumental in elucidating the redox potentials, reaction mechanisms, and the role of the electrode material in facilitating the cleavage of the carbon-bromine bond. While direct and extensive studies focused exclusively on the silver-bromoethane combination are not broadly available in published literature, significant understanding can be derived from research on the electrochemical reduction of analogous organic halides at silver cathodes.

Detailed Research Findings

Investigations into the electrochemical reduction of various bromoalkanes and aromatic bromides at silver electrodes have consistently demonstrated silver's remarkable electrocatalytic properties. Silver significantly lowers the overpotential required for the reduction of the C-Br bond when compared to other electrode materials like glassy carbon, gold, or copper. This catalytic effect is attributed to a strong interaction between the halogenated organic molecule and the silver surface, which facilitates the electron transfer and subsequent bond cleavage.

The reduction of alkyl halides at a silver cathode is generally accepted to proceed via a concerted mechanism. In this pathway, the electron transfer from the silver electrode to the bromoethane molecule and the cleavage of the carbon-bromine bond occur in a single, concerted step. This is in contrast to a stepwise mechanism where a radical anion intermediate would be formed. The concerted mechanism is often favored for alkyl halides on silver surfaces, leading to the direct formation of an ethyl radical and a bromide ion.

Cyclic voltammetry studies of compounds analogous to bromoethane, such as 1,6-dibromohexane, at a silver cathode in a dimethylformamide (DMF) solution containing a supporting electrolyte, reveal a single, irreversible cathodic peak. This peak corresponds to the reductive cleavage of the C-Br bond. The irreversibility of the peak is indicative of the fact that the initial reduction product (the ethyl radical) rapidly undergoes further reactions, such as dimerization or hydrogen abstraction from the solvent, and does not get re-oxidized upon reversal of the potential scan.

The potential at which this reduction occurs is a key parameter. For instance, studies on the electrochemical reduction of brominated aromatic compounds in acetonitrile (B52724) have shown that silver cathodes exhibit the most significant catalytic activity, with reduction peak potentials being substantially less negative than those observed at other metal electrodes.

Data Tables

The following tables present data from electrochemical studies of compounds analogous to bromoethane, which serve as a strong proxy for understanding the redox events in the silver-bromoethane system.

Table 1: Cathodic Peak Potentials for the Reduction of Bromoalkanes at a Silver Cathode

This interactive table provides the cathodic peak potentials (Ep) for the reduction of various bromoalkanes at a silver electrode. The data is indicative of the potential range where the reduction of the C-Br bond in bromoethane would be expected to occur.

CompoundSolvent/ElectrolyteCathodic Peak Potential (Ep vs. Ag/AgCl)
1,2-dibromohexaneDMF / 0.050 M TMAP-1.5 V to -1.7 V
1,6-dibromohexaneDMF / 0.050 M TMAP-2.2 V to -2.4 V
1-bromo-6-chlorohexaneDMF / 0.050 M TBABF4-2.0 V to -2.2 V

Note: The exact peak potential can vary with experimental conditions such as scan rate and substrate concentration.

Table 2: Comparative Reduction Peak Potentials of Aromatic Bromides on Various Metal Electrodes

This table illustrates the superior catalytic activity of silver for the reduction of aromatic bromides compared to other electrode materials. A less negative peak potential indicates a lower energy requirement for the reduction.

Electrode MaterialReduction Peak Potential (Ep vs. Ag/AgCl) for Bromobenzene
Silver (Ag) -1.50 V
Glassy Carbon (GC)-2.03 V
Copper (Cu)-2.03 V
Gold (Au)-2.03 V
Nickel (Ni)-2.31 V
Palladium (Pd)-2.31 V
Zinc (Zn)-2.31 V

The data strongly suggest that the electrochemical reduction of bromoethane at a silver electrode is a highly favorable process, characterized by a distinct cathodic peak at a significantly less negative potential than on many other electrode surfaces. The reaction proceeds through a concerted electron transfer and bond-breaking mechanism, highlighting the unique catalytic role of silver in these redox events.

Synthesis and Derivatization Using Silver and Bromoethane

Synthesis of Organosilver Compounds from Bromoethane (B45996) Precursors

The creation of direct carbon-silver bonds and the use of bromoethane in synthesizing complex silver-containing coordination compounds are significant areas of organosilver chemistry.

Organosilver chemistry, the study of compounds containing a carbon-silver bond, is less developed than the corresponding chemistry of copper. organic-chemistry.org Simple alkylsilver compounds, such as ethylsilver, are known for their poor thermal stability. organic-chemistry.org For instance, methylsilver has a decomposition temperature of -50°C. organic-chemistry.org

The direct synthesis of alkylsilver species from the reaction of silver metal with alkyl halides like bromoethane is not a commonly employed method due to the low reactivity of the reagents and the instability of the product. More conventional and effective routes to organosilver compounds involve transmetallation reactions. Phenylsilver, for example, can be synthesized by reacting silver nitrate (B79036) with organozinc or organolead compounds. organic-chemistry.org A general method for preparing more stable organosilver compounds, such as mesitylsilver, involves the reaction of a silver halide like silver chloride with a Grignard reagent. organic-chemistry.org While theoretically possible, the direct formation of ethylsilver from bromoethane remains synthetically challenging, with most routes proceeding through more reactive organometallic intermediates.

A significant application of bromoethane in organosilver chemistry is the synthesis of N-heterocyclic carbene (NHC) silver complexes. These complexes are valued for their stability and applications in catalysis and medicine. The synthesis is typically a two-step process.

First, an N-heterocyclic compound, such as a substituted benzimidazole, is N-alkylated using bromoethane. This quaternization reaction forms a benzimidazolium salt, which serves as the NHC precursor. savemyexams.comphysicsandmathstutor.com In the second step, the precursor salt is treated with a silver base, most commonly silver(I) oxide (Ag₂O). The silver oxide deprotonates the imidazolium (B1220033) salt to generate the N-heterocyclic carbene, which immediately coordinates to the silver(I) ion, yielding the stable NHC-silver complex in good yields. savemyexams.comphysicsandmathstutor.com

A novel class of silver N-heterocyclic carbene complexes was synthesized in high yield by reacting silver(I) oxide with 4,5-diarylimidazolium halides. The structure of bromo[1,3-diethyl-4,5-bis(4-fluorophenyl)imidazol-2-ylidene]silver(I) was confirmed by crystal structure analysis. doubtnut.com

Reactant 1Reactant 2Key ReagentProductDescriptionReference
1-(3,5-dimethoxybenzyl)-5,6-dimethylbenzimidazoleBromoethaneSilver(I) oxide (Ag₂O)[1-(3,5-dimethoxybenzyl)-3-ethyl-5,6-dimethylbenzimidazolin-2-ylidene]silver bromideA two-step synthesis where bromoethane is first used to quaternize the benzimidazole, followed by metallation with Ag₂O to form the NHC-silver complex. savemyexams.com

Silver-Mediated Carbon-Carbon Bond Forming Reactions with Bromoethane

Silver reagents can mediate or catalyze the formation of new carbon-carbon bonds, providing alternatives to more common palladium or copper-based systems.

Silver salts can catalyze cross-coupling reactions for C-C bond formation. One study demonstrated that a catalytic amount of silver nitrate in ether could facilitate the cross-coupling of secondary and tertiary alkyl halides with benzylic or allylic Grignard reagents, yielding the corresponding products in high yields. organic-chemistry.org This method is particularly effective for creating quaternary carbon centers. organic-chemistry.org While the study focused on bulkier substrates, it noted that secondary alkyl bromides also undergo the reaction, although with moderate efficiency and lower yields compared to their tertiary counterparts. organic-chemistry.org The proposed mechanism involves the generation of alkyl radicals via a single-electron transfer from a zerovalent silver species. organic-chemistry.org Historically, soluble catalysts containing silver, iron, or copper were shown to be effective for coupling Grignard reagents and organic halides.

The Hunsdiecker reaction is a classic method in organic chemistry that involves silver salts but results in a decarboxylative halogenation rather than a C-C bond formation. brainly.in It is relevant in this context as it provides a primary route to synthesize bromoethane from a silver-based precursor. savemyexams.combrainly.in

In this reaction, the silver salt of a carboxylic acid is treated with a halogen, such as bromine, to produce an organic halide with one fewer carbon atom than the starting material. brainly.insavemyexams.com Specifically, when silver propionate (B1217596) is treated with bromine in an inert solvent like carbon tetrachloride, the products are bromoethane, carbon dioxide, and a precipitate of silver bromide. savemyexams.com The reaction is believed to proceed through a radical chain mechanism involving an unstable acyl hypohalite intermediate. brainly.insarthaks.comdocbrown.info

Reaction: CH₃CH₂COOAg + Br₂ → CH₃CH₂Br + CO₂ + AgBr savemyexams.combrainly.in

Functional Group Interconversions of Bromoethane Using Silver Reagents

Silver reagents are pivotal in directing the outcome of nucleophilic substitution reactions involving bromoethane, often leading to products that are different from those obtained with more common alkali metal salts like sodium or potassium salts. These reactions are synthetically valuable for introducing specific functional groups.

A key reaction is the hydrolysis of bromoethane using aqueous silver nitrate. savemyexams.comdocbrown.info In this nucleophilic substitution, water acts as the nucleophile, replacing the bromine atom to form ethanol (B145695). savemyexams.comscience-revision.co.uk The reaction is driven to completion by the precipitation of silver bromide (AgBr), which appears as a cream-colored solid. physicsandmathstutor.comsavemyexams.com This reaction is often used as a qualitative test to identify the presence of bromoalkanes. physicsandmathstutor.comdocbrown.info

Another critical transformation is the reaction of bromoethane with silver cyanide (AgCN). Due to the significant covalent character of the silver-carbon bond in AgCN, the nitrogen atom's lone pair acts as the nucleophile, attacking the electrophilic carbon of bromoethane. quora.comvedantu.com This results in the formation of ethyl isocyanide (also known as ethyl carbylamine), where the ethyl group is attached to the nitrogen atom of the cyanide moiety. brainly.insarthaks.comvedantu.comtestbook.com This is in direct contrast to the reaction with potassium cyanide (KCN), which is ionic and primarily yields ethyl cyanide (propanenitrile) via attack from the carbon atom. quora.com

Similarly, the reaction of bromoethane with silver nitrite (B80452) (AgNO₂) produces nitroethane as the major product. doubtnut.comdoubtnut.com The nitrite ion is an ambident nucleophile, but with the silver salt, the attack predominantly occurs from the nitrogen atom, leading to the C-N bond formation of nitroethane, rather than the C-O bond of ethyl nitrite. doubtnut.com

ReactantSilver ReagentConditionsMajor ProductByproductReaction TypeReference
BromoethaneSilver Nitrate (AgNO₃)Aqueous, Heat/RefluxEthanolSilver Bromide (AgBr)Nucleophilic Substitution (Hydrolysis) savemyexams.comdocbrown.info
BromoethaneSilver Cyanide (AgCN)Alcoholic, HeatEthyl IsocyanideSilver Bromide (AgBr)Nucleophilic Substitution sarthaks.comquora.comvedantu.com
BromoethaneSilver Nitrite (AgNO₂)-NitroethaneSilver Bromide (AgBr)Nucleophilic Substitution doubtnut.com

Catalytic Roles of Silver in Bromoethane Transformations

Silver-Catalyzed Activation of Carbon-Halogen Bonds in Bromoethane (B45996)

The carbon-bromine (C-Br) bond in bromoethane is a key functional group that dictates its reactivity. This bond is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by nucleophiles. savemyexams.com Silver ions (Ag+) play a significant role in activating this C-Br bond, primarily through a phenomenon known as halogenophilicity, which is the strong affinity of silver for halogens. wiley-vch.de

When bromoethane is treated with a silver salt, such as silver nitrate (B79036) (AgNO₃) in an aqueous or alcoholic solution, the silver ion interacts with the bromine atom. This interaction facilitates the cleavage of the C-Br bond. libretexts.org The driving force for this cleavage is the formation of a highly insoluble silver bromide (AgBr) precipitate, which is observed as a cream-colored solid. savemyexams.com This process effectively removes the bromide ion from the reaction equilibrium, promoting the forward reaction.

The reactivity of haloalkanes in such silver-assisted reactions is directly related to the strength of the carbon-halogen bond. The C-I bond is the weakest, followed by C-Br, and then C-Cl, with C-F being the strongest. libretexts.orgsavemyexams.com Consequently, iodoalkanes react the fastest with silver nitrate, while chloroalkanes react much slower, demonstrating the importance of the halogen in the silver-catalyzed activation process. libretexts.org

Table 1: Relative Reactivity of Haloalkanes with Aqueous Silver Nitrate

Haloalkane Carbon-Halogen Bond Observation with AgNO₃(aq) Reactivity
Iodoalkane C-I Yellow precipitate forms quickly Fastest
Bromoalkane C-Br Cream precipitate forms Intermediate
Chloroalkane C-Cl White precipitate forms slowly Slowest

This table illustrates the trend in reactivity based on the carbon-halogen bond strength, as evidenced by the rate of silver halide precipitation. libretexts.orgsavemyexams.com

Silver-Catalyzed C-H Bond Functionalization in Related Substrates

While the primary role of silver in reactions with bromoethane is C-X bond activation, the broader field of silver catalysis also encompasses the functionalization of carbon-hydrogen (C-H) bonds. Although direct C-H activation of bromoethane by silver catalysts is not a commonly cited transformation, examining related substrates provides insight into the potential of silver catalysis. Silver catalysts, particularly those with highly fluorinated ligands, have been shown to activate C-H bonds in other contexts. nih.gov

Silver-catalyzed reactions often involve the generation of highly reactive intermediates. For instance, silver can catalyze the decomposition of diazo compounds to form carbenes. nih.gov These carbenes can then undergo insertion into C-H bonds, a powerful method for forming new carbon-carbon bonds. While this has been demonstrated with other alkyl halides, the principles could be extended to bromoethane under specific conditions.

Furthermore, silver nanoparticles (Ag NPs) are recognized as effective catalysts for a wide array of organic reactions, including C-C, C-N, and C-O bond formation. researchgate.net Their high surface area and unique electronic properties enable them to catalyze reactions that are often difficult to achieve with other methods. researchgate.net These catalytic systems often operate under milder conditions and can exhibit high selectivity.

Design and Development of Novel Silver-Based Catalysts for Bromoethane Reactions

The development of more efficient and selective catalysts is a continuous effort in chemical research. For reactions involving bromoethane and other haloalkanes, the design of silver-based catalysts focuses on enhancing their catalytic activity and tailoring their selectivity.

One approach involves the use of ligands to modify the properties of the silver catalyst. For example, the use of tris(pyrazolyl)borate ligands with fluorine-containing substituents has been shown to create highly Lewis acidic silver centers. nih.govacs.org This increased Lewis acidity enhances the catalyst's ability to interact with and activate the carbon-halogen bond.

Another area of development is the use of silver nanoparticles (AgNPs) as catalysts. rsc.orgresearchgate.net The catalytic activity of AgNPs can be influenced by their size, shape, and the support material on which they are deposited. mpg.de For instance, supporting silver nanoparticles on metal oxides can enhance their stability and catalytic performance by promoting synergistic effects between the silver and the support. mdpi.com These heterogeneous catalysts offer the advantage of being easily separable from the reaction mixture, which is crucial for industrial applications. rsc.org

Research into silver-based catalysts also explores their application in electrochemical reactions. Silver electrodes have demonstrated remarkable electrocatalytic activity for the reduction of organic halides. researchgate.net This approach offers a way to drive reactions using electricity, which can be a more sustainable and controllable method compared to traditional chemical reagents.

Emerging Trends in Asymmetric Catalysis with Silver in Haloalkane Chemistry

Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is favored over the other, is a critical area of modern chemistry, particularly in the pharmaceutical industry. While silver catalysis in haloalkane chemistry has traditionally focused on non-asymmetric transformations, emerging trends are exploring the potential for chiral silver catalysts.

The development of chiral silver catalysts often involves the use of chiral ligands that coordinate to the silver center. These ligands create a chiral environment around the active site of the catalyst, which can influence the stereochemical outcome of the reaction. Although specific examples involving bromoethane in asymmetric silver-catalyzed reactions are not yet widespread, the principles are being established in related systems.

For example, silver catalysts are used in a variety of cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, to construct complex ring systems. numberanalytics.com The development of chiral versions of these reactions could allow for the enantioselective synthesis of valuable molecules. The ability of silver to coordinate with alkenes and alkynes is key to these transformations. numberanalytics.com

The ongoing research in silver catalysis continues to expand its applications. The combination of silver's unique reactivity with the principles of catalyst design holds promise for the development of novel and efficient transformations of bromoethane and other haloalkanes, including the challenging yet highly rewarding field of asymmetric catalysis.

Computational and Theoretical Studies of Silver;bromoethane Interactions

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the intricacies of chemical reactions. rsc.orgsumitomo-chem.co.jp These methods allow for the detailed exploration of reaction pathways, the characterization of transient species, and the analysis of the electronic changes that occur during a reaction.

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org For a chemical reaction, the PES provides a landscape of all possible geometric arrangements of the atoms involved, with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. libretexts.org The transition state is the highest energy point along the lowest energy path between reactants and products and represents the critical configuration that the system must pass through for the reaction to occur. chemguide.co.ukchemrevise.org

While specific, detailed PES studies for the silver-bromoethane system are not extensively documented in peer-reviewed literature, the methodology can be understood from analogous systems, such as the nucleophilic substitution reaction between a fluoride (B91410) ion and bromoethane (B45996). nih.gov In such a study, computational methods are employed to:

Locate the optimized geometries of the reactants, products, and any intermediates.

Identify the structure of the transition state connecting them.

A critical aspect of these calculations is the influence of the surrounding environment, which is often modeled using implicit or explicit solvent models. nih.gov For instance, the reaction profile can change dramatically when moving from the gas phase to a polar solvent, as the solvent can selectively stabilize charged species like ions and polar transition states. nih.govresearchgate.net

Research on the reaction of F⁻ with bromoethane demonstrates that while reactant complexes are stable in the gas phase, their relative energies increase significantly in polar solvents. nih.gov This is because the separated, point-like charges of the reactants are more effectively stabilized by the solvent than the more diffuse charge of the transition state complex. nih.gov A similar effect would be anticipated in the reaction of a silver-based nucleophile with bromoethane.

Table 1: Illustrative Solvent Effects on Activation and Reaction Energies for a Bromoethane SN2 Reaction Model (F⁻ + CH₃CH₂Br)

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)Relative Reaction Energy (kcal/mol)
Gas Phase1.00.0-38.5
Cyclohexane2.015.6-18.7
Methanol32.623.9-8.1
Acetonitrile (B52724)35.724.2-7.7
DMSO46.824.8-6.8
Water78.425.1-6.4

Data adapted from a computational study on the F⁻ + CH₃CH₂Br reaction, illustrating the profound impact of solvent polarity on reaction energetics. The energies are relative to the separated reactants in the respective solvent. Source: nih.gov

Beyond mapping the energy landscape, quantum chemical calculations provide deep insights into the electronic structure and bonding of molecular species, including transient adducts formed between silver and bromoethane. An adduct, in this context, refers to a weakly bound complex that may form as an intermediate or transition state during a reaction. libretexts.org

The interaction between a silver species (e.g., Ag⁺, or a neutral silver cluster) and bromoethane can be analyzed using various computational techniques:

Natural Bond Orbital (NBO) Analysis: This method examines the distribution of electron density into localized bonds and lone pairs, providing a chemically intuitive picture of bonding. For a silver-bromoethane adduct, NBO analysis would quantify the charge transfer between the silver center and the bromoethane molecule. It can reveal the nature of the key orbital interactions, such as the donation of electron density from a silver d-orbital to an antibonding σ* orbital of the C-Br bond, which would weaken the bond and facilitate its cleavage.

Quantum Theory of Atoms in Molecules (QTAIM): This technique analyzes the topology of the electron density to define atoms and the bonds between them. It can characterize the nature of the interaction (e.g., covalent vs. ionic or van der Waals) based on the properties of the electron density at the bond critical point.

Electron Localization Function (ELF): ELF analysis maps the probability of finding an electron pair in a given region of space, offering a visual representation of bonding patterns and lone pairs. nih.gov In a study of silver clusters interacting with carbohydrates, ELF analysis was used to explain the reduction process in the formation of silver nanoparticles. nih.gov

Table 2: Conceptual Data from Electronic Structure Analysis of a Hypothetical Silver-Bromoethane Adduct

Analytical MethodKey ParameterInterpretation
NBONet Atomic ChargeQuantifies charge transfer from silver to bromoethane or vice versa.
NBOSecond-Order Perturbation Energy (E(2))Measures the strength of donor-acceptor orbital interactions (e.g., Ag → σ*C-Br).
QTAIMElectron Density at Bond Critical Point (ρ(r))Indicates the strength of the Ag---Br or Ag---C interaction.
QTAIMLaplacian of Electron Density (∇²ρ(r))Differentiates between shared (covalent) and closed-shell (ionic/van der Waals) interactions.
ELFBasin PopulationShows the number of electrons localized in the bonding or lone pair regions between Ag and bromoethane.

This table presents the types of theoretical data that would be generated to characterize the bonding in a silver-bromoethane adduct.

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum chemical calculations are excellent for studying static structures and reaction paths, molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. plos.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. vscht.cz This is particularly valuable for understanding the role of the solvent and the conformational flexibility of molecules. nih.gov

For the silver-bromoethane system, MD simulations can address several key questions:

Solvation Structure: How do solvent molecules arrange themselves around the bromoethane molecule and the silver species? MD can reveal the radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a solute atom.

Conformational Dynamics: Bromoethane is not rigid; it can rotate around its C-C single bond, leading to different conformers (e.g., staggered and eclipsed). youtube.com The energy barrier for this rotation is relatively low, meaning these motions are fast at room temperature. youtube.com MD simulations can model how the presence of a silver species might influence the conformational preferences of bromoethane.

Transport Properties: MD can be used to calculate properties like diffusion coefficients, which describe how quickly the silver species and bromoethane move through the solvent and encounter each other.

MD simulations of silver nanoparticles have been used to study their structural and thermal properties, often in the context of their interaction with a support or surrounding medium. nih.govmdpi.com Similar approaches could be applied to model the interaction of a bromoethane molecule with the surface of a silver nanocluster, revealing how the molecule adsorbs and orients itself on the metallic surface.

Advanced Computational Modeling of Catalytic Cycles

Silver salts and complexes are known to catalyze a wide range of organic reactions, often leveraging the high affinity of silver(I) for π-systems like alkynes or its ability to facilitate radical pathways. rsc.orgrsc.orgsioc-journal.cnnsf.gov Computational modeling plays a crucial role in elucidating the mechanisms of these catalytic cycles. acs.org

A typical computational study of a catalytic cycle involves:

Proposing a Plausible Mechanism: Based on experimental evidence and chemical intuition, a sequence of elementary steps is proposed (e.g., oxidative addition, ligand exchange, reductive elimination).

Locating All Intermediates and Transition States: Using quantum chemical methods (usually DFT), the geometry and energy of each stable intermediate and each transition state connecting the intermediates are calculated. researchgate.netrsc.org

Constructing an Energy Profile: The calculated energies are plotted to create a complete energy profile for the entire catalytic cycle. This profile reveals the rate-determining step (the step with the highest activation energy) and the nature of the catalyst resting state. acs.org

While specific DFT models for silver-catalyzed cycles involving bromoethane as a primary substrate are not widely reported, the methodology is well-established. For example, detailed computational studies have been performed on rhodium-catalyzed reactions involving C-C bond activation and on various silver-catalyzed reactions of alkynes. rsc.orgacs.org These studies provide a blueprint for how a hypothetical catalytic cycle, such as a silver-catalyzed cross-coupling reaction involving bromoethane, would be investigated to understand catalyst activity and selectivity.

Advanced Methodologies and Characterization Techniques

Flow Chemistry for Continuous Synthesis and Reaction Optimization

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch methods for reactions involving species like silver and bromoethane (B45996). scispace.com By running reactions in a continuously flowing stream through a reactor, chemists can achieve superior control over critical parameters such as temperature, pressure, reaction time, and stoichiometry. vapourtec.com This precise control leads to improved safety, enhanced yields and selectivity, and easier scalability. scispace.combeilstein-journals.org The high surface-area-to-volume ratio in flow reactors facilitates excellent heat and mass transfer, which is crucial for managing potentially exothermic reactions or preventing the formation of side products. vapourtec.comelveflow.comfrontiersin.org

Microfluidic reactors, which handle small fluid volumes in channels with dimensions typically in the sub-millimeter range, are a cornerstone of modern flow chemistry. elveflow.com For reactions involving silver and bromoethane, such as catalytic dehalogenation or the formation of organometallic intermediates, specific microreactor designs can be employed to maximize efficiency and control.

Packed-Bed Reactors: For heterogeneous catalysis where solid silver acts as the catalyst, a micro-packed bed reactor can be used. In this design, a channel is filled with silver particles or a silver-functionalized support material. As the bromoethane solution flows through the bed, the high surface area of the catalyst ensures efficient interaction. This setup has been used for reactions like Grignard synthesis, where clogging can be an issue in batch processes but is mitigated in flow systems with the right conditions. beilstein-journals.org

Coaxial Flow Reactors (CFRs): In cases where a rapid reaction occurs between a silver salt solution and bromoethane (potentially with a reducing agent), a CFR can be beneficial. rsc.org This design involves introducing the reactants through concentric capillaries, confining the reaction to the fluidic interface. This prevents reagent deposition on the channel walls and allows for precise control over the reaction zone, which is critical for controlling nanoparticle size in silver synthesis, a principle applicable to controlling product formation in other silver-based reactions. rsc.org

Droplet-Based Reactors: This approach uses an immiscible carrier fluid (like oil) to create discrete droplets of the aqueous or organic reaction mixture. mdpi.com Each droplet acts as an individual microreactor, ensuring uniform mixing and residence time for all contents. This design prevents dispersion and provides excellent control over the reaction environment, which is advantageous for studying reaction kinetics or synthesizing monodisperse products. mdpi.com

The choice of reactor depends on the specific phase of the silver reactant (solid, ionic) and the desired reaction, with each design offering unique advantages for controlling the chemistry of the silver-bromoethane system.

Process intensification aims to dramatically improve manufacturing processes, leading to smaller, cleaner, and more energy-efficient technologies. frontiersin.org Flow chemistry is a key tool for achieving this, particularly for the silver-bromoethane system. beilstein-journals.org

One major advantage of flow systems is the ability to operate safely at temperatures and pressures well above the normal boiling point of the solvent. beilstein-journals.org This "superheated" condition can dramatically accelerate reaction rates, reducing a reaction that might take hours in a batch reactor to mere minutes or seconds in a flow system. beilstein-journals.org For example, a reaction that required 24 hours in batch was completed in 20 minutes in a flow system. scispace.combeilstein-journals.org

This enhanced kinetic control allows for the rapid optimization of reaction conditions. Automated flow systems can vary parameters like temperature, residence time, and reagent ratios systematically, allowing for the collection of large amounts of kinetic data in a short period. mdpi.com This data is crucial for understanding the reaction mechanism and identifying the optimal conditions for yield and selectivity.

Table 1: Comparison of Batch vs. Continuous Flow Processing Attributes

ParameterBatch ProcessingContinuous Flow ProcessingAdvantage in Flow
Heat TransferPoor (low surface area-to-volume ratio)Excellent (high surface area-to-volume ratio)Better temperature control, improved safety for exothermic reactions. vapourtec.com
Mass TransferOften limited by stirring speedHigh and efficient due to small channel dimensionsFaster reaction rates and higher selectivity. vapourtec.com
Reaction TimeDetermined by the duration the entire batch is processedPrecisely controlled by reactor volume and flow rate (residence time)Fine-tuning of product formation and suppression of side-products. vapourtec.com
SafetyLarge quantities of hazardous materials processed at onceSmall "in-process" inventory at any given momentReduced risk of thermal runaway or accidents. vapourtec.combeilstein-journals.org
ScalabilityComplex and often requires re-optimizationStraightforward by running the system for a longer duration ("scaling out")More efficient transition from lab to production. frontiersin.org

In-Situ Spectroscopic Techniques for Mechanistic Insights

To understand the intricate steps of a chemical reaction, it is essential to observe the process as it happens. In-situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing a window into the formation of transient intermediates and the evolution of products, which is critical for elucidating the mechanism of silver-bromoethane interactions. sustainability-directory.comnumberanalytics.com

Several spectroscopic methods can be integrated directly into a reaction setup (including flow reactors) to track the concentration of species over time. numberanalytics.com

NMR Spectroscopy: Flow NMR is a powerful technique for obtaining quantitative and structural information about species in a reaction mixture. magritek.com By flowing the reaction mixture through an NMR spectrometer, chemists can monitor the disappearance of bromoethane signals and the appearance of product signals in real-time, allowing for the precise determination of reaction kinetics. magritek.comrsc.org Crucially, NMR can also identify and quantify short-lived intermediates that might otherwise be undetectable. magritek.com

Mass Spectrometry (MS): Online MS, often coupled with microfluidic systems, is highly sensitive for detecting transient species. nih.gov In the context of a silver-bromoethane reaction, it could be used to identify potential organosilver intermediates or radical species by capturing them directly from the reaction solution and analyzing their mass-to-charge ratio. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy can monitor changes in chemical bonding during a reaction. numberanalytics.comfrontiersin.org An ATR probe inserted into the reactor can track the vibrational frequency of the carbon-bromine (C-Br) bond in bromoethane. As the reaction proceeds, the decrease in the intensity of this bond's absorption peak and the emergence of new peaks corresponding to products provide direct kinetic data. youtube.com

Characterizing the species involved in the reaction between silver and bromoethane requires identifying their unique spectroscopic "fingerprints."

Vibrational Spectroscopy (IR and Raman): The primary signature for the reactant is the C-Br stretching vibration in the IR and Raman spectra. The interaction with a silver surface or silver ion would likely perturb this bond, causing a shift in its frequency even before the bond is fully broken. The formation of new products, such as an organosilver compound (Ag-C), would result in the appearance of new, characteristic low-frequency vibrational modes. In-situ Raman spectroscopy is particularly useful for studying catalytic reactions on metal surfaces. numberanalytics.comfrontiersin.org

UV-Visible Spectroscopy: While bromoethane itself does not absorb significantly in the UV-Vis range, silver species often do. Silver ions in different coordination environments exhibit distinct electronic transitions. acs.org For instance, the formation of silver nanoparticles, a possible side reaction or intended product, is readily identified by a strong surface plasmon resonance band in the visible region. rsc.org Changes in the UV-Vis spectrum can thus signal changes in the state of the silver during the reaction.

X-ray Photoelectron Spectroscopy (XPS): Although typically not an in-situ technique for liquid-phase reactions, XPS is invaluable for characterizing the surface of a heterogeneous silver catalyst before and after reaction. It can determine the oxidation state of silver (e.g., Ag(0) vs. Ag(I)) on the catalyst surface and detect the presence of adsorbed bromine or carbon species, providing clues about surface-bound intermediates. nih.gov

Electrochemical Techniques for Synthetic and Mechanistic Studies

Electrochemical methods offer a unique approach to both driving chemical reactions and studying their mechanisms. Silver is a well-established electrocatalytic material for the reduction of carbon-halogen bonds, making these techniques highly relevant to the study of bromoethane. researchgate.netresearchgate.net

The core process involves the reductive cleavage of the C-Br bond at a silver cathode. This can be used for synthetic purposes, such as dehalogenation to form alkanes or coupling to form dimers, or for mechanistic analysis to understand the electron transfer process. researchgate.net

Key electrochemical techniques include:

Cyclic Voltammetry (CV): This is a primary tool for investigating the reduction of bromoethane. A CV experiment reveals the potential at which the reduction occurs. At inert electrodes like glassy carbon, the reduction of bromoethane happens at a very negative potential. However, at a silver cathode, the process is catalyzed, and the reduction peak shifts to a significantly more positive potential. researchgate.netresearchgate.net This positive shift is direct evidence of silver's catalytic activity. The shape and scan-rate dependence of the CV wave provide information about the kinetics and reversibility of the electron transfer steps.

Controlled-Potential (Bulk) Electrolysis: This technique is used for preparative synthesis. By holding the silver cathode at a potential where bromoethane is reduced, a large quantity of the reactant can be converted to products. Subsequent analysis of the product mixture (e.g., by chromatography) reveals the outcome of the electrochemical reduction, which can be influenced by the solvent and the presence of proton donors. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS probes the electrode-solution interface by measuring its response to a small AC potential perturbation. It can provide information on charge transfer resistance and other interfacial processes, helping to characterize the behavior of the silver electrode during the catalytic reduction of bromoethane. mdpi.com

Mechanistic studies using these techniques have shown that the electrocatalytic effect of silver arises from its ability to interact with the halide, facilitating the cleavage of the carbon-halogen bond during the electron transfer process. researchgate.netresearchgate.net

Table 2: Electrochemical Data for Organohalide Reduction

TechniquePurposeInformation Gained for Silver-Bromoethane SystemReference
Cyclic Voltammetry (CV)Mechanistic analysisDetermines reduction potential; demonstrates catalytic activity of Ag cathode via positive potential shift. researchgate.netresearchgate.net
Controlled-Potential ElectrolysisSynthetic applicationAllows for product synthesis (e.g., dehalogenation) and analysis of product distribution. researchgate.net
Electrochemical Impedance Spectroscopy (EIS)Interfacial analysisCharacterizes charge transfer resistance and the electrode-electrolyte interface during reduction. mdpi.com
Fast-Scan Cyclic VoltammetryKinetic studies of intermediatesUnravels complex mechanistic steps by observing species with short lifetimes. researchgate.net

Controlled Potential Electrolysis in Organosilver Synthesis

Controlled potential electrolysis (CPE), also known as potentiostatic electrolysis, is a powerful electrochemical technique for the synthesis of novel compounds by maintaining a constant potential at the working electrode. electrochemsci.org This method offers high selectivity, as the electrode potential can be set specifically to target the reduction or oxidation of a particular species in the reaction mixture, avoiding unwanted side reactions. electrochemsci.org In the context of organosilver synthesis, particularly from precursors like bromoethane, CPE can be employed to precisely control the formation of organosilver intermediates or silver-containing nanomaterials. nih.govresearchgate.net

The electrochemical synthesis of organosilver compounds can be approached by the reduction of a silver salt at a cathode or the oxidative dissolution of a silver anode. For instance, the electroreductive approach using alkyl halides involves their reduction at a cathode to generate alkyl radicals. nih.gov These radicals can then react with silver species in the electrolyte or at the electrode surface. A silver cathode exhibits significant electrocatalytic activity for the reductive cleavage of the carbon-halogen bond in organic halides. researchgate.net

A typical experimental setup for the controlled potential electrolysis of a bromoethane-containing system would involve a three-electrode cell. cdnsciencepub.com

Working Electrode: A material with high catalytic activity for the desired reaction, such as a silver sheet or a glassy carbon electrode modified with silver. researchgate.netchim.it

Reference Electrode: A stable electrode, like a silver/silver ion (Ag/Ag+) or saturated calomel (B162337) electrode (SCE), against which the potential of the working electrode is controlled. ossila.com

Counter (or Auxiliary) Electrode: An inert conductor, often a platinum wire, that completes the electrical circuit. cdnsciencepub.com

The electrolyte solution would contain a silver salt (e.g., silver nitrate (B79036), AgNO₃), bromoethane, and a supporting electrolyte (e.g., a tetrabutylammonium (B224687) salt) in a suitable organic solvent like acetonitrile (B52724). researchgate.netorganic-chemistry.org By setting the potential to a value sufficient to reduce the alkyl halide or Ag(I) ions, the synthesis can be directed towards specific products. For example, in the recovery of silver from complex solutions, potentials ranging from -0.06 V to -0.08 V have been used to selectively deposit pure silver. electrochemsci.org The electrochemical approach allows for fine-tuning of particle size and composition by adjusting parameters like potential, current density, and electrolysis time. nih.govresearchgate.net

Table 1: Illustrative Parameters for Controlled Potential Electrolysis in Organosilver Synthesis.
ParameterDescriptionExample Value/ConditionReference
Working ElectrodeThe electrode where the primary reaction occurs.Silver (Ag), Platinum (Pt), Glassy Carbon (GC) researchgate.netcdnsciencepub.comchim.it
Reference ElectrodeMaintains a constant potential for reference.Ag/Ag+, Saturated Calomel Electrode (SCE) cdnsciencepub.comossila.com
Controlled PotentialThe constant potential applied to the working electrode.-0.06 V to -0.08 V (for Ag deposition) electrochemsci.org
SolventMedium for the reaction.Acetonitrile, Methanol, Water researchgate.netchim.it
Supporting ElectrolyteEnsures conductivity of the solution.Tetrabutylammonium salts (e.g., nBu4NPF6) chim.itorganic-chemistry.org

Voltammetric Analysis of Redox Active Species

Voltammetry, particularly cyclic voltammetry (CV), is an indispensable tool for investigating the redox behavior of chemical species. ossila.com It provides critical information on the oxidation and reduction potentials of molecules, the stability of intermediates, and the kinetics of electron transfer reactions. ossila.com In the study of systems containing silver and bromoethane, CV can be used to probe the formation of redox-active organosilver complexes and to understand the mechanism of electron transfer at the electrode surface. researchgate.netrsc.org

A cyclic voltammogram of a silver salt solution typically shows a reduction peak corresponding to the deposition of metallic silver (Ag⁺ + e⁻ → Ag) and an oxidation peak for its stripping (Ag → Ag⁺ + e⁻). researchgate.net When bromoethane is introduced, its electrochemical reduction can also be observed. Studies on the reductive cleavage of organic halides at various electrode materials have shown that silver electrodes possess extraordinary electrocatalytic activity. researchgate.net The reduction potential of bromoethane is significantly shifted to less negative values at a silver surface compared to a glassy carbon electrode, indicating a strong catalytic interaction. researchgate.net

The analysis of silver complexes by cyclic voltammetry often reveals quasi-reversible processes associated with the Ag(I)/Ag(II) redox couple. rsc.org The presence of ligands, such as those that might be formed in situ, influences the potentials and reversibility of these redox events. researchgate.net By analyzing the voltammograms—examining peak potentials, peak currents, and the separation between anodic and cathodic peaks—researchers can deduce the formation of transient silver-alkyl species and characterize their electrochemical properties. rsc.orgresearchgate.net

Table 2: Representative Voltammetric Data for Related Silver and Halide Systems.
SystemElectrodeTechniqueObserved Process / PotentialReference
Silver ComplexesGlassy CarbonCVQuasi-reversible Ag(I)/Ag(II) redox couple rsc.org
BromoethaneSilverCVCatalytic reduction of C-Br bond researchgate.net
Silver deposition/strippingGlassy CarbonCVAnodic stripping peak at ~0.16 V (in KCl) acs.org
Silver Imide SaltsPlatinumCVReduction peak at ca. -0.2 V cdnsciencepub.com

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a paramount analytical technique for identifying unknown compounds and elucidating complex reaction mechanisms by providing highly accurate mass measurements. quizlet.com Techniques like electrospray ionization (ESI-MS) are particularly powerful for studying organometallic reactions because they are "soft" ionization methods that can transfer transient or charged intermediates from solution into the gas phase for detection with minimal fragmentation. nih.govuvic.ca

The investigation of reactions involving silver and bromoethane can greatly benefit from HRMS to identify the fleeting organosilver intermediates that dictate the reaction pathway. ESI-MS can be used to continuously monitor catalytic reactions, allowing for the detection of trace intermediates and providing a snapshot of the species present in the reaction mixture at any given time. nih.govuvic.ca The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of these intermediates. uvic.ca

Sustainable Chemistry Perspectives in Silver;bromoethane Research

Principles of Green Chemistry Applied to Silver-Mediated Bromoethane (B45996) Reactions

The twelve principles of green chemistry serve as a guide for sustainable chemical design and engineering. yale.eduorganic-chemistry.orgnih.gov In the context of silver-mediated reactions with bromoethane, these principles encourage innovations that reduce hazard, waste, and energy consumption. This includes designing syntheses that incorporate most or all of the starting materials into the final product, using catalytic rather than stoichiometric reagents, and choosing substances that minimize the potential for chemical accidents. yale.eduacs.org

A core tenet of green chemistry is the use of renewable rather than depleting feedstocks. nih.gov Bromoethane is traditionally derived from ethene, a product of fossil fuels. A greener alternative involves the use of bio-ethanol, produced from the fermentation of biomass such as corn, sugarcane, or cellulosic materials. This bio-ethanol can be converted to ethene through dehydration or directly to bromoethane via reaction with hydrobromic acid.

Similarly, the sourcing and preparation of the silver component can be approached from a sustainability standpoint. Green synthesis methods for silver nanoparticles (AgNPs), which are effective catalysts for various organic transformations, are gaining prominence. researchgate.netacs.org These methods utilize biological resources like plant extracts (e.g., from Salvia officinalis), bacteria, or fungi as reducing and capping agents, avoiding the need for hazardous chemicals. mdpi.commdpi.comnih.gov For instance, bioactive compounds such as polyphenols and polysaccharides found in plant extracts can effectively reduce silver ions (Ag+) to form stable AgNPs. nih.gov

Table 1: Examples of Green Reducing Agents for Silver Nanoparticle Synthesis

Reducing/Capping Agent Source Bioactive Molecules Involved Reference
Salvia officinalis (Sage) Polyphenols, Terpenoids mdpi.com
Viburnum opulus (Cranberry Bush) Antioxidants, Polyphenols nih.gov
Alkali Lignin (Pulp Mill by-product) Lignin Polymers nih.gov

This table is interactive. Click on the headers to sort.

Solvents constitute a significant portion of the waste generated in chemical processes. Green chemistry advocates for their minimization or replacement with environmentally benign alternatives. nih.govacs.org Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. In silver-mediated reactions, exploring a range of greener solvents can significantly reduce the environmental footprint. Water, supercritical fluids (like CO2), ionic liquids (ILs), and bio-based solvents are prominent examples of such alternatives. mrforum.commdpi.com

Conducting reactions under solvent-free conditions represents an ideal scenario, minimizing waste and simplifying purification. mrforum.com Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, is a powerful solvent-free technique. An inexpensive and recyclable silver-foil catalyst has been successfully used for cyclopropanation reactions under mechanochemical conditions, demonstrating a viable path for eliminating bulk solvents in silver catalysis. doi.org

Table 2: Comparison of Green Solvents for Organic Synthesis

Solvent Class Examples Key Advantages Potential Applications in Silver-Mediated Reactions Reference
Water H₂O Non-toxic, non-flammable, inexpensive A³ coupling reactions, synthesis of heterocycles organic-chemistry.org
Ionic Liquids (ILs) Imidazolium-based salts Low vapor pressure, high thermal stability, recyclable Nanoparticle synthesis, various catalytic reactions mdpi.com
Polyethylene Glycol (PEG) PEG-200, PEG-400 Non-toxic, biodegradable, recyclable Heck reactions, nanoparticle stabilization mrforum.com
Supercritical Fluids Supercritical CO₂ Non-toxic, easily removed, tunable properties Neat reactions, extractions organic-chemistry.org

| Solvent-Free | Mechanochemical milling | Eliminates solvent waste, can enhance reactivity | Cyclopropanation, coupling reactions | doi.org |

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Atom-Economy and Efficiency in Silver-Promoted Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnih.gov A reaction with high atom economy is inherently less wasteful. Synthetic methods should be designed to maximize this metric, favoring addition reactions over substitutions or eliminations that generate stoichiometric byproducts. acs.orgftloscience.com

For instance, consider a hypothetical silver-promoted coupling reaction of bromoethane with a nucleophile (Nu-M).

Reaction A (High Atom Economy): CH₃CH₂Br + Nu-M → CH₃CH₂-Nu + M-Br (Assuming M is a catalytic species or part of a cycle where it is regenerated)

In an ideal catalytic addition or coupling reaction, the atom economy can approach 100%. However, many classical reactions that might involve silver as a stoichiometric reagent have poor atom economy. For example, if silver nitrate (B79036) were used stoichiometrically to promote a reaction by abstracting the bromide, the silver and nitrate ions would end up as waste products. The goal is to design catalytic systems where the silver species facilitates the transformation without being consumed. yale.eduacs.org

Table 3: Atom Economy Analysis of a Hypothetical Reaction

Reaction Type Generic Equation Reactants (Example FW) Desired Product (Example FW) Byproducts (Example FW) % Atom Economy*
Ideal Catalytic Addition A + B --(cat.)--> C A (109) + B (50) C (159) None 100%

| Stoichiometric Substitution | A + B --(AgNO₃)--> C + AgBr + NO₃⁻ | A (109) + B (50) + AgNO₃ (170) | C (159) | AgBr (188), NO₃⁻ (62) | 48.3% |

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100. acs.org Note: This is a simplified, illustrative example.

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Development of Recyclable Silver Catalyst Systems

The principle of using catalytic reagents over stoichiometric ones is central to green chemistry, as it minimizes waste. acs.org To further enhance sustainability, these catalysts should be recoverable and reusable. acs.orgresearchgate.net The development of heterogeneous silver catalysts is a key strategy for achieving this goal. By immobilizing silver on a solid support, the catalyst can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches, reducing costs and preventing metal contamination of the product and environment. researchgate.netmdpi.com

A variety of materials have been explored as supports for silver catalysts, including:

Metal-Organic Frameworks (MOFs): These are porous materials that can be functionalized with silver(I) ions or host silver nanoparticles, providing a stable and reusable catalytic platform. mdpi.comacs.org

Inorganic Oxides: Supports like titania (TiO₂) and silica (B1680970) (SiO₂) are commonly used to immobilize silver nanoparticles, creating robust and efficient heterogeneous catalysts. mdpi.comcphi-online.com

Polymers and Biomaterials: Natural polymers like chitosan (B1678972) can serve as biodegradable supports for silver nanocatalysts. acs.org

Metallic Supports: Simple metallic silver in forms like foil or shot has been shown to be an effective and easily recyclable catalyst, particularly in solvent-free mechanochemical reactions. doi.org

These recyclable systems not only align with green chemistry principles by minimizing waste but also offer economic advantages, especially given the cost of precious metals like silver. acs.orgdoi.org

Table 4: Examples of Recyclable Silver Catalyst Systems

Catalyst System Support Material Advantages Potential Application Reference
Ag@TpDa Covalent Organic Framework (COF) High efficiency, stable, reusable CO₂ fixation, cyclization reactions acs.org
Silver-Foil Metallic Silver Inexpensive, easily recycled, solvent-free application Cyclopropanation doi.org
Ag-TiO₂ Nanofilms Titania (TiO₂) Rapid reactions, reusable Multicomponent reactions researchgate.netmdpi.com

| MIL-101-SO₃Ag | Metal-Organic Framework (MOF) | High yields, solvent-free conditions | A³ coupling reactions | mdpi.com |

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Table of Mentioned Compounds

Compound Name
Silver
Bromoethane
Ethene
Ethanol (B145695)
Hydrobromic acid
Silver Nitrate
Silver Nanoparticles
Carbon Dioxide
Water
Chitosan
Titania

Emerging Research Areas and Future Directions

Nanoscale Silver and its Reactivity with Bromoethane (B45996)

The reactivity of bulk silver with haloalkanes is generally limited. However, at the nanoscale, the properties of silver particles change dramatically, leading to enhanced reactivity. Research into the interaction between nanoscale silver and bromoethane is an emerging field with the potential for significant discoveries in catalysis and materials science.

The increased surface-area-to-volume ratio and the presence of a higher density of low-coordination sites on the surface of silver nanoparticles make them more reactive than their bulk counterparts. While direct studies on the reaction of pre-formed silver nanoparticles with bromoethane are not extensively documented, related research provides insights into potential reaction pathways. For instance, the synthesis of silver nanoparticles can proceed through intermediates like silver bromide (AgBr), which is formed from the reaction of a silver salt with a bromide source. researchgate.netresearchgate.net This indicates an affinity of silver for bromine, a key component of bromoethane.

One of the primary reactions investigated between a haloalkane like bromoethane and a silver salt in an aqueous solution is nucleophilic substitution. In the presence of aqueous silver nitrate (B79036), bromoethane undergoes hydrolysis to form ethanol (B145695). savemyexams.comchemguide.co.uk The silver ion facilitates the departure of the bromide ion by precipitating as silver bromide. savemyexams.comchemguide.co.uk This classic reaction underscores the thermodynamic driving force for the formation of the silver-bromine bond.

Future research in this area is likely to focus on the direct interaction of well-defined silver nanoparticles with bromoethane under various conditions. A key reaction that could be explored is oxidative addition, a fundamental step in many catalytic cycles. In this process, the C-Br bond of bromoethane would cleave and add across a silver atom or a cluster of silver atoms on the nanoparticle surface. This would result in the formation of an ethyl-silver species and a surface-bound bromide. While oxidative addition is more commonly associated with transition metals like palladium, the unique electronic properties of silver nanoparticles might enable such a reaction. researchgate.netresearchgate.netlibretexts.org

The potential outcomes of the reaction between nanoscale silver and bromoethane could be influenced by several factors, including the size and shape of the nanoparticles, the solvent system, and the reaction temperature. The data below summarizes potential reaction pathways and the key experimental parameters that could be investigated.

Potential Reaction PathwayKey Experimental Parameters to InvestigateExpected Outcome/Significance
Nucleophilic Substitution Solvent (aqueous vs. non-aqueous), Temperature, Presence of coordinating ligandsFormation of ethanol or other substitution products, with the silver nanoparticle acting as a bromide scavenger.
Oxative Addition Nanoparticle size and morphology, Bromoethane concentration, In-situ monitoring of surface speciesFormation of surface-bound ethyl and bromide species, a key step for potential catalytic applications.
Reductive Coupling (Wurtz-type reaction) High concentration of bromoethane, TemperatureFormation of butane (B89635) through the coupling of two ethyl groups, with the silver nanoparticle acting as a reducing agent.
Dehydrohalogenation Presence of a base, Supported silver nanoparticlesFormation of ethene, with the nanoparticle and support material acting as a catalyst.

This table presents hypothetical research directions based on established principles of inorganic and nanomaterial chemistry.

Supramolecular Chemistry Involving Silver-Bromoethane Derivatives

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Silver(I) ions are particularly useful in this field due to their flexible coordination geometry, which can range from linear to tetrahedral and even higher coordination numbers. bohrium.com This allows for the construction of a diverse array of one-, two-, and three-dimensional supramolecular structures. rsc.orgresearchgate.netresearchgate.net

While specific research on supramolecular structures derived directly from a "silver-bromoethane" complex is limited, the principles of silver-based supramolecular chemistry suggest that such derivatives could be valuable building blocks. The interaction between a silver(I) center and the bromine atom of bromoethane would likely be a key feature in the formation of such assemblies. This interaction could be considered a form of halogen bonding, where the bromine atom acts as a halogen bond donor to an electron-rich silver center or another Lewis basic site within the supramolecular framework. nih.govdntb.gov.uabohrium.com

The hypothetical incorporation of a silver-bromoethane derivative into a supramolecular structure could be achieved by co-ligating it with other organic molecules that possess functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or π-π stacking. For example, a complex of silver(I) with bromoethane and a ligand like 4,4'-bipyridine (B149096) could lead to the formation of coordination polymers. In such a structure, the silver ions would be bridged by the bipyridine ligands to form an extended chain, with the bromoethane molecules coordinated to the silver centers.

The table below outlines the key components and interactions that could be harnessed to construct supramolecular assemblies from silver-bromoethane derivatives.

ComponentRole in Supramolecular AssemblyType of InteractionPotential Resulting Structure
Silver(I) ion Metal node, connecting unitCoordination bond1D chains, 2D grids, 3D frameworks
Bromoethane Terminal or bridging ligandAg-Br coordination, Halogen bondingModulates the dimensionality and properties of the assembly
Ancillary Organic Ligands (e.g., bipyridines, carboxylates) Bridging spacers, structure-directing agentsCoordination bonds, Hydrogen bonds, π-π stackingFormation of robust and extended supramolecular networks
Counter-anions (e.g., NO₃⁻, PF₆⁻) Charge balance, can participate in weak interactionsIonic interactions, Hydrogen bondingInfluences the packing and overall architecture of the crystal lattice

This table is a conceptual framework for the design of supramolecular structures incorporating silver-bromoethane derivatives, based on established principles of supramolecular and coordination chemistry.

Theoretical Predictions and Experimental Verification of Novel Silver-Bromoethane Reactions

Theoretical chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. chemrxiv.org In the context of the silver-bromoethane system, computational studies can provide valuable insights into reaction mechanisms, transition states, and the electronic structure of potential intermediates and products. nih.govchemrxiv.orgrsc.org

Theoretical predictions for novel reactions between silver and bromoethane could explore several frontiers. For instance, DFT calculations could be used to model the oxidative addition of bromoethane to silver clusters of varying sizes. Such calculations could determine the activation energy for this process and predict the most stable geometry of the resulting product. This would be invaluable for guiding experimental efforts to achieve this reaction. mdpi.com

Another area where theoretical predictions could be highly beneficial is in understanding the nature of the interaction between bromoethane and the surface of a silver nanoparticle. researcher.life Computational models could simulate the adsorption of bromoethane on different crystallographic facets of silver and identify the preferred binding sites and orientations. This information is crucial for understanding the initial steps of any surface-catalyzed reaction.

Experimental verification of these theoretical predictions would be the next critical step. This could involve a range of advanced analytical techniques. For example, the formation of an ethyl-silver species on a silver surface following exposure to bromoethane could be detected using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) or temperature-programmed desorption (TPD). The catalytic conversion of bromoethane over a silver nanoparticle catalyst could be monitored in real-time using gas chromatography-mass spectrometry (GC-MS). doubtnut.com

The synergy between theoretical predictions and experimental verification is essential for advancing our understanding of the silver-bromoethane system. The table below outlines some potential theoretical investigations and the corresponding experimental techniques that could be used for verification.

Theoretical PredictionComputational MethodExperimental Verification TechniqueInformation Gained
Activation energy for oxidative addition of bromoethane to a silver cluster Density Functional Theory (DFT)Cryogenic matrix isolation with IR spectroscopy, In-situ kinetic studiesFeasibility and mechanism of the C-Br bond cleavage on a silver center.
Adsorption energy and geometry of bromoethane on a silver surface Periodic DFT calculationsScanning Tunneling Microscopy (STM), Surface-Enhanced Raman Spectroscopy (SERS)Identification of active sites and the initial mode of interaction for surface reactions.
Electronic structure and optical properties of silver-bromoethane complexes Time-Dependent DFT (TD-DFT)UV-Vis Spectroscopy, Photoluminescence SpectroscopyUnderstanding the nature of the chemical bond and potential for photochemically induced reactions.
Reaction pathway for the silver-catalyzed dehalogenation of bromoethane QM/MM (Quantum Mechanics/Molecular Mechanics)Product analysis by GC-MS, Isotope labeling studiesElucidation of the complete catalytic cycle and identification of reaction intermediates. researchgate.net

This table illustrates a proposed integrated theoretical and experimental approach to uncover novel reactivity in the silver-bromoethane system.

Q & A

Q. What are the primary reaction mechanisms of bromoethane with nucleophiles, and how do experimental conditions influence the dominant pathway?

Bromoethane undergoes nucleophilic substitution (e.g., SN2) or elimination reactions depending on the medium. In aqueous KOH, SN2 dominates, producing ethanol, while alcoholic KOH promotes elimination to form ethene . Kinetic studies (e.g., rate = k$$C₂H₅Br][OH⁻]) confirm second-order kinetics for SN2, requiring simultaneous collision of hydroxide ions and bromoethane . Solvent polarity, temperature, and steric effects critically influence pathway selection. For example, polar aprotic solvents stabilize SN2 transition states, whereas bulky nucleophiles favor elimination .

Q. What methodologies are recommended for synthesizing bromoethane in laboratory settings while minimizing byproducts?

Semi-microscale synthesis optimizes reactant ratios (e.g., ethanol, sulfuric acid, and sodium bromide) and employs controlled heating (110–120°C) to suppress diethyl ether formation. A modified feed addition method reduces HBr volatilization, improving yield (~70%) and minimizing environmental contamination . Post-synthesis purification via fractional distillation isolates bromoethane from unreacted ethanol and water .

Q. How can bromoethane be quantitatively analyzed in complex matrices such as pharmaceutical products?

Headspace gas chromatography (HS-GC) with a DB-1 capillary column and split ratio optimization (e.g., 5:1) achieves detection limits of 0.02 mg/m³. Method validation includes specificity testing against blank matrices and spiked samples, ensuring no interference peaks. Retention time matching and signal-to-noise (S/N) analysis confirm accuracy .

Advanced Research Questions

Q. How can researchers design experiments to mitigate polybromination during free radical substitution reactions involving bromoethane?

Polybromination arises due to residual reactive H atoms on bromoethane. To suppress this, control radical initiation (e.g., UV light intensity) and employ chain-transfer agents (e.g., CCl₄) to quench Br• radicals. Kinetic monitoring via GC-MS tracks mono-/di-brominated product ratios, enabling real-time adjustments to reaction conditions .

Q. What computational approaches are used to model bromoethane’s dissociation under external electric fields, and how do these findings inform degradation strategies?

Density functional theory (DFT) at B3LYP/6-31G+(d,p) reveals that electric fields >0.030 a.u. eliminate the C–Br dissociation barrier, enabling bond cleavage. IR spectral shifts (e.g., C–Br stretching red shift from 551 cm⁻¹) correlate with field strength, guiding experimental setups for controlled degradation . These insights aid in designing electric field-assisted catalytic systems for environmental remediation.

Q. How should contradictory data regarding bromoethane’s carcinogenic potential be reconciled in risk assessment studies?

Discrepancies arise from exposure route differences (e.g., inhalation vs. ingestion) and species-specific responses. For instance, female mice show tumorigenicity at 400 ppm via inhalation, but aqueous exposure studies lack dose-response data . Researchers must contextualize findings using the International Agency for Research on Cancer (IARC) Group 3 classification and prioritize in vivo models that mimic human exposure pathways .

Q. What mechanistic insights govern bromoethane’s atmospheric oxidation, and how do these processes impact environmental fate modeling?

CCSD(T)/6-311++G(2df,2p)//MP2/6-31G(d) calculations identify α-carbon H abstraction as the dominant pathway, producing BrC(O)CH₃ and BrC(O)H. Activation energy barriers (e.g., 8.7 kcal/mol for α-abstraction vs. 12.1 kcal/mol for β-abstraction) highlight kinetic favorability, informing tropospheric lifetime estimates and degradation product toxicity assessments .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental conditions (e.g., dose, species, exposure duration) across studies to identify confounding variables .
  • Computational Validation : Cross-reference DFT results with experimental IR spectra or kinetic data to ensure model accuracy .
  • Analytical Reproducibility : Include raw data tables in appendices and highlight processed data critical to conclusions, adhering to journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.